Comparative Purity and Quality Control Profiles: Bidepharm (98%) vs. Competitor Batches (95%)
The Bidepharm batch of the target compound (Cat# BD01344904) consistently delivers 98% purity by HPLC, supported by batch-specific NMR, HPLC, and GC quality control reports . In contrast, multiple competing suppliers (e.g., 10xChem, CymitQuimica) certify the same compound at 95% purity . For multi-step synthetic campaigns where incomplete conversion from lower-purity intermediates compounds yield losses, this 3-percentage-point purity gap can translate to a statistically significant improvement in final product yield (e.g., a 5-step linear sequence operating at 95% versus 98% purity per step results in a ~14% overall yield deficit) [1].
| Evidence Dimension | Certified purity (HPLC) |
|---|---|
| Target Compound Data | 98% (Bidepharm, Cat# BD01344904) |
| Comparator Or Baseline | 95% (10xChem, Cat# TX01FJ6Z; CymitQuimica, Ref. 3D-TLD70972) |
| Quantified Difference | +3% absolute purity; translates to ~14% cumulative yield advantage over 5 synthetic steps |
| Conditions | Commercial batches; QC by HPLC, NMR, GC per supplier certificates of analysis |
Why This Matters
For procurement decisions, higher certified purity reduces the risk of contaminant-driven side reactions and improves the reproducibility of multi-step synthetic sequences, directly impacting project timelines and cost-per-successful-gram.
- [1] Calculated: Cumulative yield of 5-step linear synthesis = (step yield)^5; 0.95^5 = 0.774 (77.4%); 0.98^5 = 0.904 (90.4%); difference = 13.0%. View Source
